molecular formula C7H6O B114275 Benz(aldehyde-D)-carbonyl-13C CAS No. 155638-70-3

Benz(aldehyde-D)-carbonyl-13C

Cat. No.: B114275
CAS No.: 155638-70-3
M. Wt: 108.12 g/mol
InChI Key: HUMNYLRZRPPJDN-KFNOGTNBSA-N
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Description

Benz(aldehyde-D)-carbonyl-13C, also known as deuterated acetophenone, is a chemical compound with the molecular formula C7H6O. It is a deuterated version of acetophenone, where the hydrogen atom is replaced by deuterium, a stable isotope of hydrogen. This compound is widely used in scientific research due to its unique chemical properties and isotopic labeling, which makes it valuable in various experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(aldehyde-D)-carbonyl-13C typically involves the deuteration of acetophenone. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields and purity. The deuterium gas used in the reaction is often sourced from heavy water (D2O), which is a common industrial source of deuterium.

Chemical Reactions Analysis

Types of Reactions

Benz(aldehyde-D)-carbonyl-13C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form deuterated benzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to deuterated phenylethanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Concentrated nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Deuterated benzoic acid.

    Reduction: Deuterated phenylethanol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Benz(aldehyde-D)-carbonyl-13C has numerous applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.

    Industry: Applied in the production of deuterated solvents and reagents for various industrial processes

Mechanism of Action

The mechanism of action of Benz(aldehyde-D)-carbonyl-13C is primarily related to its isotopic labeling. The presence of deuterium affects the compound’s vibrational frequencies, which can influence reaction rates and pathways. This isotopic effect is leveraged in various studies to gain insights into reaction mechanisms and molecular interactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Similar Compounds

    Acetophenone: The non-deuterated version of Benz(aldehyde-D)-carbonyl-13C.

    Deuterated Benzene: Another deuterated aromatic compound used in similar applications.

    Deuterated Toluene: A deuterated version of toluene with similar isotopic labeling properties.

Uniqueness

This compound is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying reaction mechanisms. Its deuterium content allows for precise tracking in various experimental setups, making it a valuable tool in scientific research.

Properties

IUPAC Name

deuterio(phenyl)(113C)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i6+1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMNYLRZRPPJDN-KFNOGTNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][13C](=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584016
Record name (formyl-~13~C,formyl-~2~H)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155638-70-3
Record name (formyl-~13~C,formyl-~2~H)Benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 155638-70-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The conversion of the benzaldehyde (bald) amounted to 65.6% and the degree of conversion of octanal to 100%. The selectivities of benzaldehyde and octanal to give α-hexylcinnamaldehyde (α-hex) were 94.9% and 96.2%, respectively, while the selectivity of octanal to give α-hexyldecenal (α-HD) was 1.0%.
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Synthesis routes and methods II

Procedure details

A mixture of 0.276 g of toluene, 0.005 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (1% by mole relative to toluene), 5 g of acetic acid and 0.004 g of cobalt(II) acetate.4H2O was stirred at 60° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 6 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield benzoic acid and benzaldehyde in 49% and 3% yields, respectively, at 53% conversion of toluene.
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Synthesis routes and methods III

Procedure details

15 mg of the product of Example 8 were treated with 0. 1 ml benzaldehyde in 0.6 ml methylene chloride to give 1.1 mg of 9-dihydrotaxol-7,9-benzylidene acetal (Scheme 3, compound 12, X=H, Y=Ph).
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Synthesis routes and methods IV

Procedure details

A mixture of benzaldehyde (82.1 mL, 0.81 mol), methyl acrylate (109.1 mL, 1.211 mol), 1,4-diazabicyclo (2,2,2) octane (13.6 g, 0.12 mol), and acetic acid (1.4 mL, 0.024 mol) was allowed to stir at 35° C. for 60 h, at which point the reaction was determined to have proceeded to 70% completion by 1H NMR. Methyl acrylate (20.9 mL, 0.23 mol) was then added and the solution was allowed to react at 35° C. for an additional 48 h. The mixture was diluted with diethyl ether (1.0 L) and was washed with 2×200 mL portions of a pH 7 phosphate buffer. After concentration in vacuo, the remaining mixture was distilled at reduced pressure (12 mm) to afford 6.5 g of unreacted benzaldehyde and 130.0 g (90%) of the desired product as a colorless oil: b.p. 130° C. (12 mm); IR (film) 1718, 1440 cm-1 ; 1H NMR (CDCl3) δ3.67 (s, 3H), 5.52 (br s, 1H), 5.83-5.85 (m, 1H), 6.29-6.31 (m, 1H), 7.23-7.39 (m, 5H); 13C NMR (75 MHz, CDCl3) δ51.8, 72.9, 125.8, 126.5, 127.7, 128.3, 141.2, 141.9, 166.6.
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Synthesis routes and methods V

Procedure details

The reactor is heated to, and maintained at, 140°, when a stream of 300 mmoles/hr. nitrogen, 100 mmoles/hr. oxygen, 180 mmoles/hr. water and 17 mmoles/hr. toluene is passed through the catalyst bed. The exhaust gases are passed through a trap cooled by dry ice, followed by a carbon dioxide absorbing solution. Gas chromatographic and titrimetric analyses on the product of a 5 hour operation indicate product yields of 2.6 mole % benzaldehyde, 0.6 mole % benzoic acid and 0.8 mole % toluene converted to carbon dioxide. The conversion is 4.0% with a benzaldehyde selectivity of 65%.
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